molecular formula C10H11F2NO2 B3012853 Ethyl 3-amino-2,6-difluoro-5-methylbenzoate CAS No. 1875551-91-9

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Cat. No. B3012853
CAS RN: 1875551-91-9
M. Wt: 215.2
InChI Key: NDWJVRHOXGIKHB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a chemical compound that likely contains a benzene ring due to the presence of the term ‘benzoate’. The ‘benzoate’ indicates a benzene ring with a carboxylate (COO-) group attached. The ‘ethyl’ group is attached to this carboxylate group. The ‘3-amino’, ‘2,6-difluoro’, and ‘5-methyl’ parts suggest that an amino group (NH2), two fluorine atoms, and a methyl group (CH3) are attached to the benzene ring at the 3rd, 2nd and 6th, and 5th carbon atoms, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The various groups (amino, difluoro, methyl, and ethyl benzoate) would be attached to this ring at the positions indicated by the numbers in the name .


Chemical Reactions Analysis

Amines, such as the one in this compound, can undergo a variety of chemical reactions, including reactions with acids to form amides, reactions with alkyl halides to form secondary and tertiary amines, and reactions with aldehydes and ketones to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and ester groups would likely make it more polar and potentially increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would depend on its applications. If it has potential medicinal properties, future research could involve studying its biological activity, optimizing its structure for increased activity, and testing it in preclinical and clinical trials .

properties

IUPAC Name

ethyl 3-amino-2,6-difluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-10(14)7-8(11)5(2)4-6(13)9(7)12/h4H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWJVRHOXGIKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1F)N)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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